molecular formula C32H30N6O5S3 B2837153 N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide CAS No. 362508-25-6

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2837153
CAS No.: 362508-25-6
M. Wt: 674.81
InChI Key: USQFPMCAJNIWHO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrazoline ring fused with a triazole core, substituted with methoxyphenyl groups, thiophene rings, and a carboxamide moiety. The 2,3-dimethoxyphenyl and 2-methoxyphenyl substituents may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, while the triazole-thiophene linkage could contribute to π-π stacking interactions .

Properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N6O5S3/c1-41-24-11-5-4-10-22(24)37-28(18-33-31(40)27-14-8-16-45-27)34-35-32(37)46-19-29(39)38-23(17-21(36-38)26-13-7-15-44-26)20-9-6-12-25(42-2)30(20)43-3/h4-16,23H,17-19H2,1-3H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQFPMCAJNIWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N6O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a hydrazine derivative with a diketone.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Final Coupling and Amide Formation: The final step involves coupling the intermediate with a carboxylic acid derivative to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.

    Cyclization: The compound can undergo cyclization reactions to form new ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used in substitution reactions.

    Cyclization: Cyclization reactions often require catalysts such as palladium or copper and specific reaction conditions like elevated temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole and thiophene exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the thiophene ring enhances the compound's interaction with microbial targets.

Anticancer Properties

Pyrazole derivatives have been extensively studied for their anticancer potential. A review of literature reveals that compounds featuring the pyrazole scaffold can inhibit cancer cell proliferation through multiple mechanisms . The specific compound may exhibit similar properties due to its structural components.

Anti-inflammatory Effects

The anti-inflammatory capabilities of pyrazole derivatives have been documented in several studies. The incorporation of thiophene and triazole groups is believed to enhance these effects by modulating inflammatory pathways . This makes the compound a candidate for further exploration in inflammatory disease treatments.

Synthesis of Novel Materials

The unique structure of N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide can be utilized in the synthesis of new materials with desired electronic properties. Research into thiophene-based materials has shown promising results in organic electronics and photovoltaics .

Drug Delivery Systems

The compound's complex structure allows for potential applications in drug delivery systems. Its ability to form stable complexes with various drugs could enhance bioavailability and targeted delivery . This aspect is particularly relevant in the development of nanocarriers for therapeutic agents.

Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrazole derivatives demonstrated significant antimicrobial activity against Candida species and Gram-positive bacteria. The derivatives were synthesized through a multi-step reaction involving thiophene and pyrazole intermediates. Results indicated that certain modifications to the structure led to increased potency .

Study 2: Anticancer Activity Assessment

In vitro assays were performed using cancer cell lines treated with various pyrazole derivatives. The results showed that compounds similar to this compound exhibited significant cytotoxic effects .

Mechanism of Action

The mechanism of action of N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues
Compound Name Key Structural Features Molecular Weight (g/mol) logP Bioactivity (Inferred) Reference
Target Compound Pyrazoline + triazole + dual methoxyphenyl + thiophene-carboxamide ~640 (estimated) ~3.5 Kinase inhibition (hypothetical) N/A
N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides Triazole + thiophenemethyl + acetohydrazide ~350–400 2.1–2.8 Antimicrobial (reported)
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides Triazole + pyrazole + phenyl + acetamide ~380–420 2.5–3.0 Antifungal (reported)
N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide Triazole + benzothiazole + phenyl + thiophene-carboxamide ~580 3.2 Anticancer (hypothetical)

Key Observations :

  • The target compound’s dual methoxyphenyl groups distinguish it from simpler triazole-thiophene derivatives, likely enhancing its selectivity for aromatic-binding enzyme domains .
  • The benzothiazole-containing analogue shows higher logP (3.2 vs. 3.5 for the target), suggesting comparable lipophilicity but divergent electronic properties due to sulfur vs. oxygen atoms.
Functional Group Analysis
  • Sulfanyl Linkage : Present in both the target compound and analogues from , this group facilitates nucleophilic substitution reactions during synthesis and may enhance metabolic stability compared to ether or amine linkages.
  • Carboxamide vs. Hydrazide: The target’s carboxamide group (vs.
  • Methoxy Substitutents : The 2,3-dimethoxyphenyl group in the target compound introduces steric hindrance compared to unsubstituted phenyl groups in , possibly affecting binding pocket accessibility.
NMR and Crystallography Insights
  • NMR Shifts : Analogous to , the target’s methoxy protons would resonate at δ 3.7–3.9 ppm, while thiophene protons appear at δ 6.8–7.2 ppm. Substituent-induced shifts in regions analogous to "Region A/B" () could confirm the pyrazoline-triazole connectivity .
  • Crystallography : SHELXL () would resolve the pyrazoline ring’s chair conformation and triazole-thiophene dihedral angles, critical for structure-activity relationship (SAR) modeling.

Biological Activity

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound features multiple functional groups, including thiophene, pyrazole, and triazole moieties, which contribute to its pharmacological potential.

The molecular formula of the compound is C36H36N6O5S2C_{36}H_{36}N_{6}O_{5}S_{2} with a molecular weight of 696.85 g/mol. Its structure incorporates various functional groups that facilitate interactions with biological targets.

PropertyValue
Molecular Weight696.85 g/mol
Molecular FormulaC36 H36 N6 O5 S2
LogP6.3684
Polar Surface Area100.603 Ų
Hydrogen Bond Acceptors11
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene carboxamide derivatives. In particular, compounds similar to this compound have shown significant activity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound interacts with tubulin in a manner akin to Combretastatin A4 (CA4), leading to cell cycle arrest and disruption of microtubule dynamics in Hep3B liver cancer cells. The IC50 values for some derivatives were reported as low as 5.46 µM, indicating potent anticancer activity .
  • Spheroid Formation : The compound's ability to alter spheroid formation in cancer cells suggests its potential in preventing tumor progression by inducing cell aggregation into globular shapes .

Antibacterial and Antifungal Activities

The biological activity of thiophene derivatives extends beyond anticancer effects:

  • Antibacterial Properties : Several studies have documented the antibacterial efficacy of thiophene carboxamides against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. For example, one derivative exhibited an antibacterial activity index exceeding that of ampicillin .
  • Antifungal Activity : The compound has also demonstrated antifungal properties against various fungal strains, indicating its broad-spectrum antimicrobial potential .

Antioxidant Activity

Thiophene derivatives have been investigated for their antioxidant properties. The antioxidant activity was measured using assays like the ABTS assay, where certain derivatives showed inhibition percentages comparable to standard antioxidants like ascorbic acid .

Case Studies

Several case studies illustrate the biological activities of compounds related to this compound:

  • In Vivo Studies : Research conducted on animal models has shown that these compounds can significantly reduce tumor size and improve survival rates in treated subjects compared to controls.
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities between these compounds and target proteins involved in cancer proliferation and bacterial resistance mechanisms .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized for yield and purity?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Step 1: Formation of the pyrazole core via cyclocondensation of substituted hydrazines with β-keto esters under reflux in ethanol .
  • Step 2: Thioether linkage formation between the pyrazole and triazole moieties using coupling agents like EDCI/HOBt in dichloromethane .
  • Step 3: Final carboxamide coupling via HATU-mediated amidation .

Optimization strategies:

  • Catalysts: Triethylamine for pH control during nucleophilic substitutions .
  • Solvents: Polar aprotic solvents (e.g., DMF) enhance reaction rates for heterocycle formation .
  • Purification: Recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR: Resolves ambiguities in regiochemistry (e.g., distinguishing 1,2,4-triazole substitution patterns) and confirms methoxy group positions .
  • HRMS: Validates molecular weight (±2 ppm accuracy) and detects isotopic patterns for sulfur-containing groups .
  • IR Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH bend at ~3300 cm⁻¹) .
  • XRD (if crystalline): Resolves stereochemical uncertainties in the dihydropyrazole ring .

Advanced: How can SAR studies identify key functional groups responsible for antimicrobial activity?

Answer:

  • Design: Synthesize analogs with systematic substitutions (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl or varying thiophene positions) .
  • Assays:
    • Antimicrobial: MIC testing against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth .
    • Anticancer: MTT assay on HeLa cells (IC50 calculation) .
  • Key findings: The thiophene-2-carboxamide group enhances membrane permeability, while the 2,3-dimethoxyphenyl moiety correlates with COX-2 inhibition .

Advanced: How to resolve contradictions in bioactivity data (e.g., anticancer vs. anti-inflammatory efficacy)?

Answer:

  • Assay variability: Standardize cell lines (e.g., use RAW 264.7 macrophages for anti-inflammatory IL-6 suppression assays vs. MCF-7 for anticancer studies) .
  • Dosage: Perform dose-response curves (0.1–100 µM) to identify therapeutic windows and off-target effects .
  • Mechanistic studies: Use Western blotting to confirm target modulation (e.g., p38 MAPK for anti-inflammatory activity vs. Bcl-2 for apoptosis) .

Basic: What purification techniques are recommended post-synthesis?

Answer:

  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water for polar intermediates) to achieve >90% yield .
  • Chromatography: Use gradient elution (hexane → ethyl acetate) on silica gel for sulfur-containing intermediates .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

Advanced: How do computational docking simulations predict target interactions?

Answer:

  • Software: AutoDock Vina or Schrödinger Suite for molecular docking .
  • Targets: Prioritize kinases (EGFR, PDB: 1M17) and inflammatory enzymes (COX-2, PDB: 5KIR) based on structural homology .
  • Validation: Compare docking scores (ΔG < −8 kcal/mol) with experimental IC50 values .
  • Key insight: The pyrazole-thiophene hinge region forms hydrogen bonds with kinase ATP-binding pockets .

Basic: What in vitro models are suitable for initial anticancer evaluation?

Answer:

  • Cell lines: NCI-60 panel (e.g., HCT-116 for colon cancer, A549 for lung cancer) .
  • Assays:
    • MTT/PrestoBlue: Quantify metabolic activity after 48–72 hr exposure .
    • Clonogenic assay: Assess long-term proliferation inhibition .
  • Controls: Include cisplatin (IC50 ~1–10 µM) and DMSO vehicle .

Advanced: How to optimize aqueous solubility for in vivo studies?

Answer:

  • Prodrugs: Introduce phosphate esters at the carboxamide group for pH-dependent release .
  • Formulation: Use cyclodextrin complexes (e.g., HP-β-CD) or nanoemulsions (TPGS surfactant) .
  • Salt formation: React with HCl or sodium bicarbonate to improve solubility ≥1 mg/mL .

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